N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4S/c21-12-5-7-13(8-6-12)22-27(25,26)14-9-10-17-18(11-14)20(24)16-4-2-1-3-15(16)19(17)23/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWDZIWSFGHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 9,10-dioxo-9,10-dihydroanthracene moiety: This can be achieved through the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide.
Introduction of the sulfonamide group: This step involves the reaction of the 9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 4-chloroaniline to yield the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized anthracene derivatives, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers: 1-Sulfonamide vs. 2-Sulfonamide
The positional isomer N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide (CAS 333310-91-1) differs only in the sulfonamide group’s location (position 1 vs. 2). This minor structural variation can significantly alter electronic distribution and intermolecular interactions. For example, crystal packing in anthraquinone sulfonamides is influenced by hydrogen-bonding networks, which depend on substituent positioning .
Carboxamide vs. Sulfonamide Derivatives
1-Amino-N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide (compound 12 in ) replaces the sulfonamide with a carboxamide group. Carboxamides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~10–12), affecting their hydrogen-bonding capacity and receptor-binding profiles. In antimicrobial assays, sulfonamide derivatives often show higher activity due to stronger electron-withdrawing effects, which enhance interactions with biological targets .
Disulfonamide Derivatives
N,N-Diphenyl-9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonamide () features two sulfonamide groups. The dual substitution increases polarity and solubility but may reduce membrane permeability. Crystallographic studies reveal layered structures stabilized by N–H⋯O and C–H⋯O hydrogen bonds, which are less pronounced in monosubstituted analogs .
Alkyl-Substituted Sulfonamides
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide () replaces the 4-chlorophenyl group with dimethylamine. Methylation eliminates the primary sulfonamide’s hydrogen-bond donor, reducing solubility in polar solvents. Such modifications are often employed to tune lipophilicity for drug delivery applications .
Halogen-Substituted Analogs
highlights halogenated maleimides (e.g., 4-fluorophenyl, 4-bromophenyl), where inhibitory potency (IC50) toward monoacylglycerol lipase (MGL) remains consistent despite halogen size. This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without compromising activity .
Extended Chain Derivatives
N-(4-Chlorophenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide () introduces a butanamide spacer. The extended alkyl chain increases molecular weight (497.0 g/mol vs.
Research Implications and Gaps
Further research should explore:
- Synthesis Efficiency : Yields for sulfonamide derivatives (e.g., 87–94% in carboxamides ) vs. sulfonamides.
- Biological Screening : Systematic evaluation of antimicrobial, anticancer, or enzyme-inhibitory profiles across analogs.
- Crystallographic Analysis : Detailed comparisons of hydrogen-bonding networks and packing efficiency.
Biological Activity
N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound features a sulfonamide group attached to a dioxo-dihydroanthracene framework. The presence of the 4-chlorophenyl substituent enhances its biological activity. The molecular formula is , with a molecular weight of approximately 357.82 g/mol.
2.1 Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial reproduction.
- In vitro Studies : Various studies have demonstrated that sulfonamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 50 | Moderate |
| Sulfanilamide | 100 | Moderate |
| Trimethoprim | 25 | High |
2.2 Antiviral Activity
Recent research indicates that certain sulfonamide derivatives possess antiviral properties. For example, a study on related compounds showed antiviral activity against Tobacco Mosaic Virus (TMV), with some derivatives achieving up to 50% inhibition at specific concentrations .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Dihydropteroate Synthase (DHPS) : This enzyme is crucial in the bacterial folate synthesis pathway. By mimicking p-aminobenzoic acid (PABA), sulfonamides inhibit DHPS activity, leading to reduced folate levels and subsequent bacterial death .
Case Study 1: Antibacterial Efficacy
A series of synthesized sulfonamides were tested against various bacterial strains to evaluate their efficacy:
- Findings : The compound demonstrated significant antibacterial activity against E. coli, with an MIC of 50 µg/mL.
Case Study 2: Antiviral Properties
In research focused on viral infections, derivatives of the compound were evaluated for their ability to inhibit TMV:
- Results : Compounds exhibited varying degrees of antiviral activity, with some achieving inhibition rates comparable to established antiviral agents .
5. Conclusion
This compound represents a promising candidate in the development of new antimicrobial and antiviral agents. Its ability to inhibit critical enzymes involved in bacterial and viral metabolism underscores its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, and what reaction conditions are critical for optimizing yield?
- Answer : Synthesis typically involves sulfonation of anthraquinone derivatives followed by coupling with 4-chloroaniline. A common method includes reacting anthraquinone-2-sulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., dichloroethane) using triethylamine as a base to neutralize HCl byproducts . Key factors include temperature control (room temperature to 60°C), inert atmosphere (N₂), and stoichiometric excess of the amine to drive the reaction to completion. Purification via column chromatography or recrystallization is essential for isolating high-purity crystals.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, SC-XRD analysis of analogous sulfonamide-anthraquinone hybrids revealed dihedral angles of 50–60° between the anthraquinone core and substituent benzene rings, influencing π-π stacking . Complementary techniques include:
- FT-IR : Confirms sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies aromatic proton environments (e.g., para-substituted chlorophenyl protons at δ 7.2–7.8 ppm).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₃ClN₂O₄S: 436.03) .
Q. What preliminary biological or chemical properties make this compound a candidate for further study?
- Answer : The anthraquinone core enables redox activity, while the sulfonamide group provides hydrogen-bonding capacity for molecular recognition. Preliminary studies on related compounds show:
- Antioxidant activity : Inhibition of lipid peroxidation in rat liver homogenates (IC₅₀ ~10–50 μM) .
- Fluorescence properties : Strong emission under UV light due to extended conjugation, suggesting sensor applications .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl substituent influence intermolecular interactions in crystal packing?
- Answer : The chloro group’s electronegativity enhances dipole-dipole interactions, while its para position minimizes steric hindrance, favoring planar stacking. In N,N′-diphenyl analogs, the chlorophenyl ring forms N–H⋯O hydrogen bonds (2.8–3.0 Å) with anthraquinone ketones, stabilizing layered structures . Computational studies (DFT) suggest that electron-withdrawing groups like -Cl reduce HOMO-LUMO gaps, enhancing charge-transfer interactions .
Q. What strategies resolve contradictions in redox behavior observed in electrochemical studies?
- Answer : Discrepancies in redox potentials (e.g., vs. Ag/AgCl) may arise from solvent polarity or proton-coupled electron transfer (PCET). For anthraquinone sulfonamides, cyclic voltammetry in dichloromethane shows quasi-reversible peaks (E₁/₂ ~ -0.5 V to -0.7 V). Adding proton donors (e.g., acetic acid) shifts potentials cathodically due to PCET, confirmed via controlled-potential electrolysis .
Q. How can this compound be modified to enhance solubility for non-aqueous redox flow batteries without compromising stability?
- Answer : Molecular engineering strategies include:
- Introducing ionic groups : Grafting tetraalkylammonium or ethylene glycol chains increases solubility in acetonitrile (>0.5 M) .
- Side-chain functionalization : Ether linkages (e.g., methoxyethoxy) reduce aggregation while maintaining anthraquinone’s redox activity (retention >95% after 100 cycles) .
Methodological Guidance
- Handling Data Contradictions : Use multivariate analysis (e.g., PCA) to isolate variables (solvent, substituents) affecting redox potentials or bioactivity .
- Stability Testing : Accelerated aging studies (40–60°C, 7–14 days) with HPLC monitoring detect decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
